4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride
Description
4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative substituted with a 2,5-dichlorobenzyloxymethyl group. Its molecular structure includes a piperidine ring (a six-membered amine heterocycle) functionalized with a benzyl ether moiety bearing two chlorine atoms at the 2- and 5-positions of the aromatic ring. The compound is available as a hydrochloride salt, enhancing its stability and solubility in polar solvents.
The compound is listed as discontinued in commercial catalogs , limiting its current availability for research or industrial applications.
Properties
IUPAC Name |
4-[(2,5-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-12-1-2-13(15)11(7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYXMRLPFPXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,5-dichloro-benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Differences
Hydrophobicity :
- The dichlorobenzyl group in this compound increases hydrophobicity compared to unsubstituted piperidine derivatives. However, it is less hydrophobic than 4-(Diphenylmethoxy)piperidine hydrochloride, which contains two phenyl groups .
- Paroxetine hydrochloride, with a fluorophenyl and benzodioxol group, exhibits balanced lipophilicity suitable for blood-brain barrier penetration .
- Toxicity and Regulatory Status: Limited toxicological data are available for this compound. In contrast, Paroxetine hydrochloride has well-documented acute toxicity (LD₅₀ in rodents: 500 mg/kg) and is regulated under pharmaceutical safety guidelines . 4-(Diphenylmethoxy)piperidine hydrochloride lacks specific toxicity data, but its environmental impact is flagged as understudied .
Applications :
- The discontinued status of this compound suggests it may have been explored as a synthetic intermediate or a candidate for structure-activity relationship (SAR) studies .
- Paroxetine hydrochloride is clinically used for depression/anxiety, highlighting the pharmacological relevance of piperidine scaffolds with aromatic substitutions .
Regulatory and Commercial Considerations
- Paroxetine hydrochloride is strictly regulated under FDA and pharmacopeial standards (USP) for purity and stability .
Market Availability :
- Several analogs, such as 1-(2,5-Dichlorobenzyl)piperidin-4-amine hydrochloride, remain available for research, whereas this compound is discontinued .
Biological Activity
Overview
4-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its dichlorobenzyl substituent, is being investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.
- Molecular Formula : C13H17Cl2N
- Molecular Weight : 270.19 g/mol
- CAS Number : 1289388-06-2
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine under basic conditions. The intermediate formed is then reduced to yield the final product. This synthetic route highlights the compound's accessibility for further biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The exact mechanism remains to be fully elucidated, but preliminary studies suggest potential applications in treating diseases associated with these targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, similar piperidine derivatives have shown minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 0.5 to 4 μg/mL, demonstrating their potential as antitubercular agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a table summarizing the biological activities of selected piperidine derivatives:
| Compound Name | Structure Type | MIC (μg/mL) against M. tuberculosis | Notable Activities |
|---|---|---|---|
| 4-(2,5-Dichloro-benzyloxymethyl)-piperidine HCl | Piperidine derivative | TBD | Potential enzyme modulation |
| Piperidinothiosemicarbazone derivatives | Thiosemicarbazone derivative | 0.5 - 4 | Strong antimycobacterial activity |
| 1-(2,5-Dichloro-benzyl)-piperazine hydrochloride | Piperazine derivative | TBD | Antimicrobial and potential anxiolytic |
Case Studies
- Antimycobacterial Activity : A study evaluating various piperidine derivatives found that compounds with similar structures exhibited potent activity against resistant strains of M. tuberculosis. The findings suggest that modifications in the piperidine ring can significantly impact antimicrobial efficacy .
- Pharmacological Evaluations : In another investigation, researchers assessed the pharmacological profiles of several piperidine derivatives. Results indicated that modifications such as halogen substitutions could enhance biological activity and selectivity towards specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
